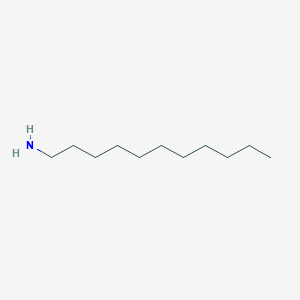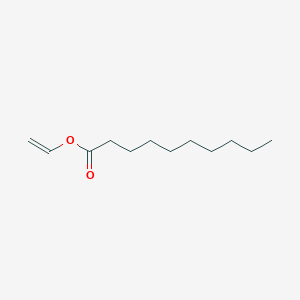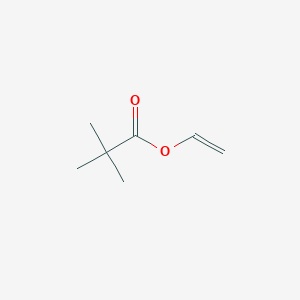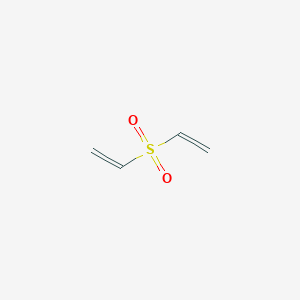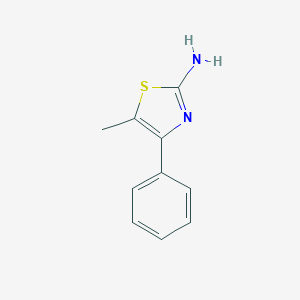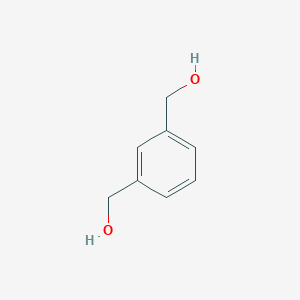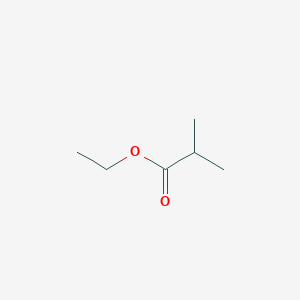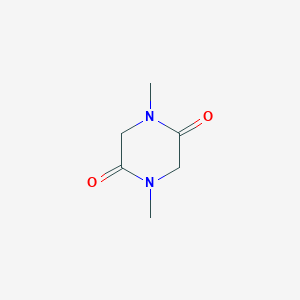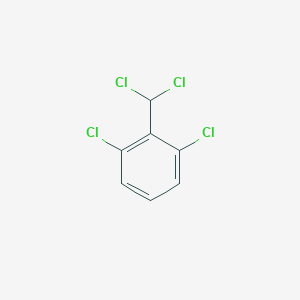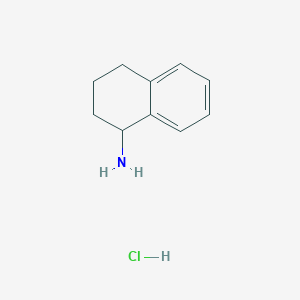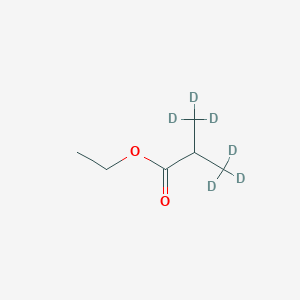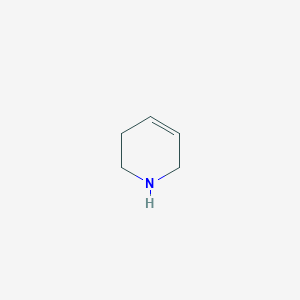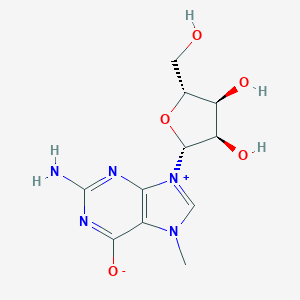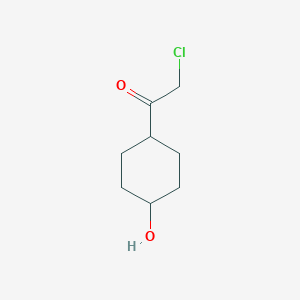
2-Chloro-1-(4-hydroxycyclohexyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(4-hydroxycyclohexyl)ethanone, also known as ketoprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the propionic acid class of NSAIDs and is structurally related to ibuprofen and naproxen. Ketoprofen is available in both oral and topical formulations and is often used in the management of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.
作用機序
Ketoprofen works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-Chloro-1-(4-hydroxycyclohexyl)ethanone reduces inflammation, pain, and fever.
生化学的および生理学的効果
Ketoprofen has several biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. Ketoprofen also has a mild anticoagulant effect, which can increase the risk of bleeding in some patients.
実験室実験の利点と制限
Ketoprofen has several advantages for use in lab experiments, including its well-established mechanism of action and its availability in both oral and topical formulations. However, 2-Chloro-1-(4-hydroxycyclohexyl)ethanone also has several limitations, including its potential for adverse effects, such as gastrointestinal bleeding and renal toxicity, and its limited efficacy in some patients.
将来の方向性
There are several future directions for the study of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone, including its potential use in the treatment of cancer and its potential for the development of new NSAIDs with improved efficacy and safety profiles. Additionally, further research is needed to better understand the mechanisms of action of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone and its potential for the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease.
合成法
Ketoprofen can be synthesized by several methods, including the Friedel-Crafts acylation reaction, the Claisen condensation reaction, and the Grignard reaction. The most commonly used method for the synthesis of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone is the Friedel-Crafts acylation reaction, which involves the reaction of 2-chloroacetophenone with cyclohexanone in the presence of aluminum chloride as a catalyst.
科学的研究の応用
Ketoprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that contribute to pain, inflammation, and fever. Ketoprofen has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
特性
CAS番号 |
128882-60-0 |
|---|---|
製品名 |
2-Chloro-1-(4-hydroxycyclohexyl)ethanone |
分子式 |
C8H13ClO2 |
分子量 |
176.64 g/mol |
IUPAC名 |
2-chloro-1-(4-hydroxycyclohexyl)ethanone |
InChI |
InChI=1S/C8H13ClO2/c9-5-8(11)6-1-3-7(10)4-2-6/h6-7,10H,1-5H2 |
InChIキー |
WZCWZNJBKKXOHZ-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)CCl)O |
正規SMILES |
C1CC(CCC1C(=O)CCl)O |
同義語 |
Ethanone, 2-chloro-1-(4-hydroxycyclohexyl)-, cis- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



